3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE
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Description
3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE is a useful research compound. Its molecular formula is C21H18ClNO2S2 and its molecular weight is 415.95. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Applications
Research on derivatives of thiazolidine and related compounds has shown promising antiviral and antimicrobial properties. For instance, a study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed that certain derivatives possessed anti-tobacco mosaic virus activity, highlighting their potential in combating viral infections (Zhuo Chen et al., 2010). Similarly, the antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone derivatives was evaluated, with some compounds showing promising antibacterial and antifungal activities (N. Patel, Jaymin C. Patel, & V. Patel, 2010).
Anticancer Applications
The synthesis of pro-apoptotic indapamide derivatives as anticancer agents highlights the potential of thiazolidine derivatives in cancer treatment. One particular compound demonstrated significant proapoptotic activity against melanoma cell lines, indicating its potential as an anticancer agent (Ö. Yılmaz et al., 2015). This suggests that derivatives of 2-(2-Chlorophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine could be explored further for their anticancer properties.
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances, with quantum chemical and molecular dynamics simulation studies providing insights into their effectiveness in protecting iron against corrosion. These studies offer a theoretical basis for the application of these compounds as corrosion inhibitors, underscoring their practical significance in materials science (S. Kaya et al., 2016).
Properties
IUPAC Name |
2-(2-chlorophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2S2/c22-20-9-5-4-8-19(20)21-23(14-15-26-21)27(24,25)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,21H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWZVWDZJJFXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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